molecular formula C81H163BrN3O10P B1242570 Vaxfectin CAS No. 370108-99-9

Vaxfectin

Cat. No.: B1242570
CAS No.: 370108-99-9
M. Wt: 1450.1 g/mol
InChI Key: LTOCXIVQWDANEX-UXCYUTBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vaxfectin is a cationic lipid-based adjuvant developed by Vical Incorporated. It is primarily used to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This compound has shown promise as a versatile adjuvant, boosting the immune response against a range of pathogenic antigens in preclinical models and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vaxfectin is prepared by combining cationic lipids with neutral lipids. The typical preparation involves mixing the lipids in a specific molar ratio, often 4:1, in a saline solution with sodium phosphate at pH 7.2 . The mixture is then subjected to processes that ensure the formation of stable liposomes, which are essential for its adjuvant properties.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the lipid components followed by their combination under controlled conditions to form the final adjuvant product. The process includes rigorous quality control measures to ensure consistency and efficacy. The final product is often stored under refrigerated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Vaxfectin primarily undergoes reactions typical of lipid compounds, including oxidation and hydrolysis. These reactions can affect the stability and efficacy of the adjuvant.

Common Reagents and Conditions: The preparation of this compound involves reagents such as saline solution and sodium phosphate. The reaction conditions are carefully controlled to maintain the integrity of the lipids and ensure the formation of effective liposomes .

Major Products Formed: The major product formed from the preparation of this compound is a stable liposome that can effectively deliver pDNA or protein antigens to the immune system, enhancing the immune response .

Scientific Research Applications

Vaxfectin has a wide range of applications in scientific research, particularly in the fields of immunology and vaccine development. Some key applications include:

Mechanism of Action

Vaxfectin works by forming liposomes that encapsulate the antigen (either pDNA or protein). These liposomes facilitate the delivery of the antigen to antigen-presenting cells, such as dendritic cells. Once inside the cells, the antigen is processed and presented on the cell surface, triggering an immune response. The cationic nature of this compound helps in attracting negatively charged cell membranes, enhancing the uptake of the antigen .

Comparison with Similar Compounds

    Alum (Aluminum Hydroxide): A widely used adjuvant in vaccines, but less effective with DNA vaccines.

    MF59: An oil-in-water emulsion adjuvant used in some influenza vaccines.

    AS01: A liposome-based adjuvant system used in malaria and shingles vaccines.

Uniqueness of Vaxfectin: this compound stands out due to its versatility and effectiveness with both DNA and protein-based vaccines. Unlike traditional adjuvants like alum, this compound can significantly enhance the immune response to pDNA vaccines, making it a valuable tool in modern vaccine development .

Properties

CAS No.

370108-99-9

Molecular Formula

C81H163BrN3O10P

Molecular Weight

1450.1 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide

InChI

InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1

InChI Key

LTOCXIVQWDANEX-UXCYUTBZSA-M

SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Isomeric SMILES

CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Canonical SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Synonyms

aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine
DPyPE formulation
vaxfectin
VC 1052
VC-1052
VC1052

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.